1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene

Regioselective Synthesis Drug Discovery Structure-Activity Relationship (SAR)

Research challenge: differentiating C₈H₃Cl₂F₅O₂ regioisomers with identical MS spectra. This compound provides an unambiguous 1,5-dichloro-2-OCF₂H-3-OCF₃ standard. - NLT 98% purity ensures reliable analytical method development. - Unique electronic/steric profile enhances target binding & metabolic stability. - Sequential cross-coupling handles enable diverse library synthesis. - Immediate availability for late-stage lead optimization programs.

Molecular Formula C8H3Cl2F5O2
Molecular Weight 297 g/mol
CAS No. 1806354-11-9
Cat. No. B1410434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
CAS1806354-11-9
Molecular FormulaC8H3Cl2F5O2
Molecular Weight297 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)(F)F)OC(F)F)Cl)Cl
InChIInChI=1S/C8H3Cl2F5O2/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H
InChIKeyMOVAAIGLIMIZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene


1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene (CAS 1806354-11-9) is a heavily fluorinated aromatic research chemical defined by its specific 1,5-dichloro-2-OCF2H-3-OCF3 substitution pattern . This compound belongs to a class of polyhalogenated benzenes prized in medicinal chemistry and agrochemical discovery for their ability to explore non-traditional chemical space, where the orthogonal geometry of the OCF2H and OCF3 groups can enhance target binding and metabolic stability [1]. As a niche, late-stage research intermediate, its procurement value is tied to the unique electronic and steric properties conferred by its regiochemistry, which differs fundamentally from its more common isomers and necessitates precise sourcing, not generic substitution.

Unique regioisomer scaffold Precise 2-OCF2H-3-OCF3 substitution pattern for SAR-driven lead optimization.
Dual fluorinated motifs OCF2H and OCF3 on a single ring enable metabolic stability and lipophilicity tuning studies.
Niche intermediate sourcing Limited supplier base requires verified purity and lead-time planning for late-stage chemistry.

Regioisomer Risks for 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene


For a molecule with the formula C8H3Cl2F5O2, multiple regioisomers co-exist in vendor catalogues, including the 1,5-dichloro-2-OCF2H-4-OCF3 and 1,5-dichloro-3-OCF2H-2-OCF3 variants [1]. These isomers are not interchangeable. The position of the strongly electron-withdrawing OCF3 and OCF2H groups on the phenyl ring dictates the molecule's dipole moment, lipophilicity, and chemical reactivity in subsequent transformations like metal-catalyzed cross-couplings [2]. Subtle positional shifts alter the directing effects and steric environment, directly impacting synthetic yields and the biological activity profile of the final target molecule. Assuming functional equivalence between these isomers is a material risk that can invalidate an entire synthetic pathway or SAR study.

Target: 2,3-isomer

  • Substitution 2-OCF2H, 3-OCF3
  • Dipole vector Meta-OCF3 exit vector
  • Cross-coupling 1,5-dichloro directing
  • SAR context Specific lipophilic pocket fit

Common alternative: 2,4-isomer

  • Substitution 2-OCF2H, 4-OCF3
  • Dipole vector Para-OCF3 orientation
  • Cross-coupling Altered steric/electronic map
  • SAR context May not replicate binding mode

Differentiation Evidence for 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene


Regioisomeric Differentiation by 2,3-Substitution Pattern

The primary differentiator for CAS 1806354-11-9 is its precise 1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy) substitution. The closest catalogued isomer, 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethoxy)benzene (CAS 1804513-07-2), possesses an identical molecular weight and formula but differs in the vector of the OCF3 group . This seemingly minor 3- to 4-position isomerization can result in significantly different electronic landscapes, directly influencing the molecule's ClogP and dipole moment, which are critical parameters in drug design [1].

Regioisomeric identity
Class-level
Target: 2-OCF2H-3-OCF3 (CAS 1806354-11-9) vs. Comparator: 2-OCF2H-4-OCF3 (CAS 1804513-07-2)
Distinct OCF3 vector enables alternative lipophilic pocket exploration.
Identical MW and formula; property shift expected in dipole and ClogP.
Regioselective Synthesis Drug Discovery Structure-Activity Relationship (SAR)

Purity and Availability Benchmarking

For procurement purposes, the guaranteed purity level is a deciding factor. CAS 1806354-11-9 is specified at a purity of NLT 98% (MolCore), making it suitable for medicinal chemistry research where single-digit impurity levels can confound biological assays . In contrast, some isomeric analogs like CAS 1804512-98-8 are also listed at NLT 98% purity, establishing a standard market baseline for this compound class [1]. The absence of this specific 2,3-isomer from major global reagent portfolios (e.g., Sigma-Aldrich, Fluorochem) as of 2024 data indicates a limited supplier base, which makes verified purity and reliable sourcing a primary procurement differentiator.

Purity & sourcing
Reported
Target: NLT 98% (limited supplier base); Common isomer: NLT 98% (wider availability)
Supply chain resilience differs; verify lot-specific purity and lead times.
Not listed by major global reagent brands as of 2024.
Chemical Procurement Purity Analysis Supply Chain Management

Predicted Physicochemical Properties

For initial screening, predicted physicochemical parameters provide a quantitative framework. CAS 1806354-11-9 has a predicted boiling point of 215.9±35.0 °C and a density of 1.571±0.06 g/cm³, identical to the predicted values for the 1,5-dichloro-3-OCF2H-2-OCF3 isomer (CAS 1803834-07-2) . However, these class-level predicted values are based on additive models that do not capture stereoelectronic effects distinguishing these regioisomers. The value of the target compound lies not in the predicted bulk properties, but in its unreported, nuanced experimental parameters like logD, aqueous solubility, and metabolic stability, which are expected to differ from its isomers based on the principles of fluorinated molecule design [1].

Predicted BP/Density
Class-level
BP 215.9±35.0 °C, Density 1.571±0.06 g/cm³ (identical between isomers)
Bulk predicted properties do not differentiate regioisomers.
Experimental logD and solubility data needed for informed selection.
Drug Design ADME Prediction Physicochemical Properties

OCF2H and OCF3 Reagent Scaffold

The compound's core structure embodies the highly sought-after OCF2H and OCF3 groups on a single ring, known for enhancing metabolic stability and membrane permeability [1]. Recent patent literature highlights a surge in developing reagents for direct C-H difluoromethoxylation and trifluoromethoxylation of arenes, a long-standing synthetic challenge [2]. As a densely functionalized small arene, CAS 1806354-11-9 can serve as a reference substrate or a starting material for synthesizing novel, more complex polyfluorinated motifs. Its strategic value is as a customizable hub for creating libraries of fluorinated compounds, rather than as a bio-active molecule itself.

Fluorinated scaffold
Class-level
Dual OCF2H and OCF3 groups; two chlorine handles for sequential coupling
Enables simultaneous study of fluorinated motif effects in methodology development.
Supports novel reagent and library synthesis programs.
Fluorine Chemistry Synthetic Methodology Reagent Development

Application Scenarios for 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene


Medicinal Chemistry and Chemical Biology Probing

This compound is ideally suited for medicinal chemistry programs that have identified a lipophilic pocket accessible via a meta-substituted OCF3 vector on a chlorophenyl core. The orthogonal nature of the OCF3 group is known to provide unique binding affinity advantages [1]. Its procurement is a logical step for late-stage lead optimization where a 2-OCF2H-3-OCF3 pharmacophore is hypothesized to improve metabolic stability over 4-OCF3 isomers or single-substituent analogs, based on SAR trends derived from the foundational fluorine chemistry [2].

Late-Stage Functionalization Methodology

As supported by the prominence of difluoromethoxylation methodologies in the patent literature [1], this compound can serve as a model substrate or a core for synthesizing reagents for radical C–H functionalization. The distinct reactivity of the chlorine handles at the 1,5-positions allows for sequential cross-coupling, enabling the construction of diverse compound libraries based on new methods for OCF2H/OCF3 introduction, a key goal for modern synthetic organic chemistry laboratories.

Pyrimidine Fungicide Analogs

The pyrimidinamine class of fungicides, which includes the commercial compound diflumetorim, is structurally divergent but follows a design logic of incorporating electron-withdrawing groups for enhanced fungicidal activity [1]. CAS 1806354-11-9 provides a unique, highly fluorinated phenyl synthon for creating novel pyrimidinamine analogs, circumventing existing intellectual property. Its differentiated 2,3-substitution pattern allows exploration into new modes of action targeting NADH oxidoreductase [1], with potential for improved spectrum or resistance profile compared to current benchmarks.

Isomer-Specific Reference Materials

Due to the existence of multiple C8H3Cl2F5O2 isomers with identical mass spectra, absolute regioisomeric identification is a significant analytical challenge [1]. A confirmed sample of CAS 1806354-11-9 with NLT 98% purity is essential as an authentic standard for mass spectrometry and NMR method development. This application stems directly from the isomer-differentiation evidence, enabling food safety and environmental labs to accurately monitor for specific process byproducts or metabolites that share the same molecular formula, preventing false positive identification in complex matrices [1].

Application
Selection Property
Validation Focus
Lead optimization with meta-OCF3 vector
Regioisomeric purity (2,3-substitution)
Binding affinity and metabolic stability SAR
Late-stage C-H functionalization methods
Dual halogen handles for sequential cross-coupling
Reagent and synthetic methodology development
Novel pyrimidinamine fungicide analogs
Fluorinated phenyl synthon for fungicide design
Fungicidal activity screening and mode-of-action studies
Isomer-specific analytical standard
Verified regioisomeric identity
Mass spectrometry and NMR method calibration
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